molecular formula C17H15ClN2O2S2 B1414580 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole CAS No. 2197053-25-9

4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

Cat. No.: B1414580
CAS No.: 2197053-25-9
M. Wt: 378.9 g/mol
InChI Key: BIMFVQWTKFSXRS-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is a well-characterized, potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key detector of environmental irritants and endogenous inflammatory mediators. TRPA1 is implicated in a wide range of pathophysiological conditions, including neuropathic and inflammatory pain, respiratory diseases, and neurogenic inflammation. This compound serves as an essential pharmacological tool for elucidating TRPA1's role in nociceptive signaling pathways and for validating its potential as a therapeutic target. Studies utilizing this antagonist have demonstrated its efficacy in attenuating pain-related behaviors in preclinical models of oxidative stress and cytokine-induced hypersensitivity, highlighting its utility in mechanistic pain research. Its high selectivity for TRPA1 over other TRP channels, such as TRPV1, makes it particularly valuable for designing clean in vitro and in vivo experiments to dissect complex sensory neuron responses. Research with this compound continues to advance our understanding of nociceptor biology and contributes to the development of novel analgesic strategies.

Properties

IUPAC Name

4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-methylphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-12-6-8-16(9-7-12)24(21,22)20-11-17(13(2)19-20)23-15-5-3-4-14(18)10-15/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMFVQWTKFSXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The synthesis of 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole typically involves multi-step reactions using readily available chemicals. One method employs a metal-free, solvent-free C-H bond vulcanization reaction using dimethyl sulfoxide (DMSO) as an oxidant to create thiopyrazole compounds.

Reagents and Conditions

To prepare C-4 thiopyrazole compounds, pyrazolone and thiol compounds react in the presence of dimethyl sulfoxide (DMSO) as an oxidizing agent at 70-100°C for 24-36 hours. Temperatures between 60 and 110°C may also be effective.

Detailed Procedure

  • Add 0.5 mmol of 3-methyl-1-phenyl-5-pyrazolone, 0.6 mmol of thiophenol, and 3 equivalents of DMSO to a 15 mL sealed tube equipped with a magnetic stirrer at room temperature.
  • React the mixture at 60-110°C for 20-36 hours. Use thin layer chromatography (TLC) to monitor the reaction's progress.
  • After the reaction is complete, cool the solution to room temperature. Add 5 mL of water and 5 mL of ethyl acetate to the reaction mixture, and extract five times.
  • Remove the organic solvent using a rotary evaporator. Purify the residue using a silica gel column (200-300 mesh) with petroleum ether/ethyl acetate (10:1, v/v) as the eluent to obtain the target product, 3-methyl-1-phenyl-4-phenylthio-1H-pyrazol-5-ol.

Advantages of this Method

Compared to traditional methods, this preparation method offers several advantages:

  • Reduced environmental pollution.
  • High yield.
  • Good functional group compatibility.
  • Simple separation and purification.
  • No solvent required.
  • No metal participation.

Characterization Techniques

To confirm the structure and purity of the synthesized compound, several analytical techniques can be employed:

  • Spectroscopic Analysis
  • Mass Spectrometry (MS)
  • X-ray Crystallography

Data Table

Description
CAS No. 2197053-25-9
Product Name This compound
Molecular Formula C17H15ClN2O2S2
Molecular Weight 378.9 g/mol
IUPAC Name 4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-methylphenyl)sulfonylpyrazole
Standard InChI InChI=1S/C17H15ClN2O2S2/c1-12-6-8-16(9-7-12)24(21,22)20-11-17(13(2)19-20)23-15-5-3-4-14(18)10-15/h3-11H,1-2H3
Standard InChIKey BIMFVQWTKFSXRS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl
PubChem Compound 129601504
Last Modified Aug 16 2023

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorophenylthio group.

Scientific Research Applications

Medicinal Chemistry

NX73880 has been investigated for its potential therapeutic effects in various medical conditions:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific pathways involved in cancer cell proliferation. Its structural components are believed to interfere with DNA replication processes, making it a candidate for anticancer drug development .
  • Antimicrobial Properties : Research indicates that NX73880 exhibits antimicrobial activity against a range of pathogens. The compound's ability to disrupt cellular processes in bacteria and fungi highlights its potential as an antibacterial or antifungal agent .

Biological Research

NX73880's unique structure allows it to act on various biological targets:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes that are crucial for the survival and replication of cancer cells. This mechanism positions it as a valuable tool in cancer research .
  • Biological Activity Comparisons : Comparative studies have demonstrated that NX73880 possesses higher antimicrobial and anticancer activities compared to similar compounds, such as 4-chlorophenyl derivatives .
Compound NameAntimicrobial ActivityAntiviral ActivityAnticancer Activity
4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazoleHighModerateHigh
4-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoneModerateLowModerate
3-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoneLowModerateLow

Material Science Applications

Apart from its biological applications, NX73880 has potential uses in material science:

  • Polymer Development : The compound can serve as a building block for synthesizing new polymers with specific properties. Its sulfonyl and thio groups can enhance the thermal stability and mechanical properties of polymeric materials .

Case Studies

Several studies have documented the applications of NX73880:

  • Anticancer Study : A study published in PMC highlighted the efficacy of NX73880 against various cancer cell lines, reporting IC50 values that indicate significant cytotoxicity . Further investigations are needed to explore its mechanisms of action.
  • Antimicrobial Research : Another study focused on the antimicrobial properties of NX73880 against Gram-positive and Gram-negative bacteria. Results showed promising inhibition rates, suggesting further exploration for clinical applications .

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole vs. Triazole Derivatives

Compound 10a : 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Structure : Triazole core with a thione group and 3-chlorophenyl substituent.
  • Molecular Formula : C₁₆H₁₂ClN₃OS.
  • Key Data : Exhibits a high protection index (PI = 4.5–5.9 ) in anticonvulsant studies, outperforming valproate (PI = 1.7–2.1) .
  • Comparison : The triazole-thione scaffold in 10a enhances anticonvulsant efficacy but lacks the sulfonyl group, which may reduce metabolic stability compared to the target compound .
Compound 22a : 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Structure : Triazole with morpholine and 3-chlorophenyl groups.
  • Molecular Formula : C₂₁H₂₂ClN₅OS.
  • Key Data : Yield (72%) and structural complexity suggest synthetic challenges compared to simpler pyrazoles .

Sulfonyl vs. Sulfonamide Derivatives

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide
  • Structure : Pyrazole with a benzenesulfonamide group.
  • Molecular Formula : C₁₆H₁₃ClN₄O₂S.

Thioether-Linked Pyrazoles

5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 185015-94-5)
  • Structure : Pyrazole with a nitrile and 3-chlorophenylthio group.
  • Molecular Formula : C₁₇H₁₁ClN₄S.

Pharmacological and Toxicological Comparisons

Anticonvulsant Activity

  • Compound 10a (triazole-thione): Superior PI (4.5–5.9) due to synergistic effects of the thione and 3-chlorophenyl groups .
  • Target Compound : Sulfonyl group may improve blood-brain barrier penetration, but efficacy data are lacking.

Anti-inflammatory Activity

  • Pyrazole Derivatives (e.g., from ): Exhibit significant anti-inflammatory activity (ulcer index = 2.10–4.27) via prostaglandin inhibition .

Molecular Properties

Compound Molecular Weight Key Functional Groups LogP* (Predicted)
Target Compound 378.89 Sulfonyl, thioether ~3.5
Compound 10a 329.80 Triazole, thione ~2.8
5-[(3-Chlorophenyl)sulfanyl]-... 346.81 Nitrile, thioether ~3.2

*LogP estimated using ChemDraw.

Biological Activity

4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anti-inflammatory properties, as well as its potential applications in drug development.

Chemical Structure

The compound can be represented with the following structural formula:

C15H14ClN2O2S2\text{C}_{15}\text{H}_{14}\text{ClN}_2\text{O}_2\text{S}_2

This structure includes a pyrazole core substituted with a chlorophenyl thio group and a methylphenyl sulfonyl group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including our compound of interest, exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that certain compounds displayed inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25E. coli
7b0.23Pseudomonas aeruginosa

Antifungal Activity

The compound has also been evaluated for antifungal activity against several pathogenic fungi. In vitro tests showed promising results against strains like Candida albicans and Aspergillus niger. Some derivatives exhibited excellent antifungal activity with MIC values comparable to established antifungal agents .

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

CompoundMIC (μg/mL)Target Fungus
4b0.15Candida albicans
100.10Aspergillus niger
130.12Fusarium oxysporum

Anti-inflammatory Activity

In addition to its antimicrobial and antifungal properties, the compound has shown significant anti-inflammatory effects. A study reported that certain pyrazole derivatives inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at concentrations as low as 10 µM, indicating its potential utility in treating inflammatory diseases .

Table 3: Anti-inflammatory Effects of Pyrazole Derivatives

Compound% Inhibition of TNF-α% Inhibition of IL-6
Compound A76%86%
Compound B61%93%

Case Studies

Several case studies have illustrated the therapeutic potential of pyrazole derivatives:

  • Antitubercular Activity : A derivative similar to our compound was found effective against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth at low concentrations .
  • Combination Therapy : Research has explored the use of pyrazole compounds in combination with other antibiotics to enhance efficacy against resistant strains .
  • In Vivo Studies : Animal models have demonstrated that certain pyrazole derivatives can reduce inflammation and pain, suggesting their potential as analgesic agents in clinical settings .

Q & A

Q. What synthetic strategies are effective for preparing 4-[(3-chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole and its analogs?

Methodological Answer: The compound can be synthesized via multi-step reactions involving sulfonylation, thioether formation, and cyclization. Key steps include:

  • Sulfonylation : Reacting pyrazole precursors with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfonyl group .
  • Thioether Formation : Introducing the 3-chlorophenylthio group via nucleophilic substitution using 3-chlorothiophenol in the presence of a base (e.g., NaH) .
  • Copper-Catalyzed Click Chemistry : For hybrid analogs, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to append triazole moieties (e.g., using CuSO₄ and sodium ascorbate in THF/H₂O) .

Example Protocol:

StepReagents/ConditionsYieldReference
Sulfonylation4-methylbenzenesulfonyl chloride, K₂CO₃, DMF, 50°C, 16h61%
Thioether Formation3-chlorothiophenol, NaH, THF, RT, 12h75%

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., sulfonyl groups deshield adjacent protons) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 435.2) and fragmentation patterns .
  • X-Ray Crystallography : Resolve crystal structures using SHELXL (e.g., R factor < 0.05 for high precision) .

Critical Data Cross-Validation:

  • Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities .
  • Validate X-ray bond lengths/angles against Cambridge Structural Database (CSD) averages .

Advanced Research Questions

Q. How can crystallographic disorder in the sulfonyl or thioether groups be resolved during refinement?

Methodological Answer:

  • SHELXL Refinement : Use PART and SUMP instructions to model disorder over multiple sites. For example, split occupancy of the 3-chlorophenylthio group if torsional flexibility causes disorder .
  • Dynamic Effects : Apply anisotropic displacement parameters (ADPs) to atoms in disordered regions .
  • Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry or twinning .

Case Study:
In , a related pyrazole derivative exhibited torsional disorder in the sulfanyl group, resolved by refining two conformers at 60:40 occupancy (R factor = 0.052) .

Q. How can computational methods predict the biological activity of derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives against targets (e.g., carbonic anhydrase IX, as in ). Validate with co-crystallized ligands .
  • ADME Prediction : Employ SwissADME or QikProp to assess bioavailability (e.g., logP < 5, TPSA < 140 Ų) .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with docking scores .

Example Finding:
In , S-alkyl triazole derivatives showed enhanced binding to carbonic anhydrase isoforms when substituted with 4-chlorophenyl groups (ΔG = -9.2 kcal/mol) .

Q. How should researchers address contradictory data between spectroscopic and crystallographic results?

Methodological Answer:

  • Dynamic Effects in NMR : Rotameric equilibria in solution (e.g., sulfonyl group rotation) may cause peak splitting not observed in static X-ray structures. Use variable-temperature NMR to confirm .
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) may alter bond metrics. Cross-check with PXRD .

Case Study:
In , oxime ester derivatives showed divergent NMR shifts due to solution-phase tautomerism, resolved by NOESY and HSQC experiments .

Q. What strategies optimize reaction yields for challenging sulfonylation steps?

Methodological Answer:

  • Catalyst Screening : Test bases (e.g., DBU vs. K₂CO₃) and solvents (DMF vs. DCM) to minimize side reactions .
  • Microwave Assistance : Reduce reaction time from 16h to 30min while maintaining yields >60% .

Data-Driven Optimization:

BaseSolventTemp (°C)Yield
K₂CO₃DMF5061%
DBUDCM4078%

Tables of Key Data

Q. Table 1: Crystallographic Parameters for Related Compounds

CompoundSpace GroupR FactorData-to-Parameter RatioReference
4-[5-(4-Cl-Ph)-3-Me-pyrazolyl]benzenesulfonamideP 10.04116.0
(E)-1-(2,4-DCl-Ph)-3-[3-(4-MeO-Ph)-pyrazolyl]prop-2-en-1-oneP2₁/c0.05229.3

Q. Table 2: Biological Targets for SAR Studies

DerivativeTarget ProteinBinding Affinity (ΔG, kcal/mol)Reference
4-Chlorophenyl analogCarbonic anhydrase IX-9.5
Trifluoromethyl analogProstaglandin G/H synthase-8.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

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